Indomethacin acyl-B-D-glucuronide
Overview
Description
Indomethacin acyl glucuronide is a metabolite of indomethacin . Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) commonly used as a prescription medication to reduce fever, pain, stiffness, and swelling .
Synthesis Analysis
The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The formation of acyl glucuronides has been associated with the degree of protein adduct formation .Molecular Structure Analysis
The molecular formula of Indomethacin acyl glucuronide is C25H24ClNO10 . Its average mass is 533.912 Da and its monoisotopic mass is 533.108887 Da .Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Scientific Research Applications
Medicinal Chemistry Research
Summary of the Application
Acyl glucuronides, including Indomethacin acyl-B-D-glucuronide, are metabolites of carboxylic acid-containing drugs. They often circulate in plasma before being excreted in urine and bile . These metabolites have attracted attention due to their ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Methods of Application or Experimental Procedures
The formation of acyl glucuronides occurs through the conjugation with glucuronic acid, an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans .
Results or Outcomes
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial. Despite advances in analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites .
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Research
Summary of the Application
Acyl glucuronides, including Indomethacin acyl-B-D-glucuronide, are reactive metabolites of NSAIDs. They covalently bind to endogenous proteins, which may lead to the dysfunction of target proteins .
Methods of Application or Experimental Procedures
The formation of acyl glucuronides from NSAIDs involves glucuronidation, a metabolic process that results in the formation of 1-β- O -acyl-glucuronide ester derivatives .
Results or Outcomes
The covalent adduct formation of NSAIDs-acyl glucuronides may lead to the dysfunction of target proteins .
Drug Toxicity Research
Summary of the Application
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Methods of Application or Experimental Procedures
The formation of acyl glucuronides from carboxylic acid-containing drugs involves conjugation with glucuronic acid . This results in the formation of 1-β- O -acyl-glucuronide ester derivatives .
Results or Outcomes
The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
Biochemistry and Molecular Biology Research
Summary of the Application
The gut microbiota harbor diverse β-glucuronidase (GUS) enzymes that liberate glucuronic acid (GlcA) sugars from small-molecule conjugates and complex carbohydrates . The endobiotic estradiol-17-glucuronide and the xenobiotic indomethacin-acyl-glucuronide are found to exhibit markedly differential binding to these GusR orthologs .
Methods of Application or Experimental Procedures
The formation of acyl glucuronides from carboxylic acid-containing drugs involves glucuronidation . This metabolic process results in the formation of 1-β- O -acyl-glucuronide ester derivatives .
Results or Outcomes
Using structure-guided mutations, researchers were able to transfer E. coli GusR’s preferential DNA and glucuronide binding affinity to S. enterica GusR .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWEVBGELGABM-CZLVRFMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indomethacin acyl-B-D-glucuronide | |
CAS RN |
75523-11-4 | |
Record name | Indomethacin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOMETHACIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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